
3,7-Dimethyl-1-octene
Overview
Description
3,7-Dimethyl-1-octene is an organic compound with the molecular formula C₁₀H₂₀. It is an alkene, characterized by the presence of a carbon-carbon double bond. It is a colorless liquid with a molecular weight of 140.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-1-octene can be synthesized through various methods. One common approach involves the use of Ziegler-Natta catalysts for the copolymerization of racemic and optically active this compound with ethylene . This method involves highly stereospecific insertion of this compound into the metal-CH₃ bond .
Industrial Production Methods
In industrial settings, this compound is produced through the polymerization of (R,S)-3,7-dimethyl-1-octene in the presence of heterogeneous or homogeneous isotactic specific catalysts . This process ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-octene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
Chemical Properties and Structure
3,7-Dimethyl-1-octene is an alkene characterized by a carbon-carbon double bond, with the molecular formula and a molecular weight of 140.27 g/mol. It is a colorless liquid that exhibits flammability and has a boiling point of approximately 154-156°C .
Polymer Chemistry
This compound serves as a building block in the synthesis of various polymers. Its copolymerization with styrene and other monomers using Ziegler-Natta catalysts has been extensively studied. The stereospecific insertion of this compound into metal-carbon bonds allows for the formation of high-performance materials with tailored properties .
Key Studies:
- Research indicates that copolymers formed from this compound exhibit enhanced mechanical properties compared to traditional polymers .
- The compound has been utilized to create specialty polymers used in coatings and adhesives due to its favorable chemical structure.
Recent studies have investigated the biological activity of this compound, particularly its antimicrobial properties. Research shows that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.
Biochemical Mechanisms:
- As an intermediate in fatty acid metabolism, this compound plays a role in the synthesis of 2,6-Dimethylheptanoyl-CoA, which is crucial for branched-chain fatty acid oxidation .
- The compound's interaction with biological molecules may lead to novel therapeutic agents targeting metabolic pathways.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and lubricants. Its unique properties make it suitable for creating high-performance lubricants that operate under extreme conditions .
Applications Overview:
Application Area | Description |
---|---|
Polymer Production | Used as a monomer for copolymerization with styrene and other compounds. |
Antimicrobial Agents | Investigated for its efficacy against various microbial strains. |
Specialty Chemicals | Employed in the synthesis of lubricants and other industrial products. |
Case Study 1: Copolymerization Research
A study exploring the copolymerization of this compound with ethylene demonstrated significant improvements in thermal stability and mechanical strength compared to traditional polyethylene . This research highlights the potential for developing advanced materials suitable for demanding applications.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of this compound against clinical isolates, results showed substantial inhibition of bacterial growth. This suggests that the compound could be developed into a novel antimicrobial agent for medical or agricultural use.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1-octene involves its interaction with molecular targets and pathways. In polymerization reactions, it undergoes stereospecific insertion into metal-CH₃ bonds, facilitated by Ziegler-Natta catalysts . This process leads to the formation of copolymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Octene: An alkene with a similar structure but without the methyl substitutions.
2,6-Dimethyl-7-octene: Another isomer with a different arrangement of the double bond and methyl groups.
3,7-Dimethyloct-1-ene: An isomer with the same molecular formula but different structural arrangement.
Uniqueness
3,7-Dimethyl-1-octene is unique due to its specific arrangement of methyl groups and the double bond, which imparts distinct chemical and physical properties. Its ability to undergo stereospecific polymerization makes it valuable in the production of specialized polymers and copolymers .
Biological Activity
3,7-Dimethyl-1-octene (C10H20) is a branched-chain alkene that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its cytotoxic, antioxidant, antimicrobial, and antifungal activities.
- Molecular Formula: C10H20
- Molecular Weight: 140.2658 g/mol
- CAS Number: 4984-01-4
- IUPAC Name: 3,7-Dimethyloct-1-ene
Cytotoxicity and Antioxidant Properties
A study evaluated the cytotoxic and antioxidant properties of several monoterpenes, including this compound. The research utilized various in vitro assays to assess these properties:
- In Vitro Assays:
- DPPH and ABTS Radical Scavenging: Demonstrated concentration-dependent radical scavenging activity.
- Ferric Reducing Antioxidant Power (FRAP): Showed significant antioxidant potential.
The results indicated that while this compound exhibited some antioxidant activity, it did not significantly affect cell viability in the tested concentrations (31.25–500 μg/mL) during cytotoxicity assessments using Artemia salina and Saccharomyces cerevisiae models .
Antimicrobial and Antifungal Activities
Research has indicated that monoterpenes like this compound possess antimicrobial and antifungal properties. The compound was tested against various microbial strains:
Microbial Strain | Activity |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Strong |
Candida albicans | Moderate |
The findings suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies .
Case Study 1: Antioxidant Activity
In a controlled laboratory setting, researchers tested the antioxidant capacity of this compound alongside other monoterpenes. The study employed both DPPH and ABTS assays to quantify radical scavenging abilities. The results showed that while the compound had some antioxidant effects, it was less effective than other tested monoterpenes such as nerol .
Case Study 2: Antimicrobial Efficacy
A different study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated significant inhibition zones for Staphylococcus aureus, suggesting its potential application as a natural preservative or therapeutic agent .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,7-dimethyl-1-octene, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via acid-catalyzed dehydration of 3,7-dimethyl-1-octanol or isomerization of related alkenes. Catalytic hydrogenation (using Pd or Pt catalysts) and oxidation with KMnO₄/CrO₃ are common for modifying intermediates. GC-MS and NMR are critical for verifying structural integrity and purity, with retention indices and coupling constants used to distinguish stereoisomers .
Q. How is this compound characterized in complex mixtures, such as environmental or biological samples?
- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is preferred. For example, in vaping emissions, thermal desorption-GC/MS identifies its presence at temperatures ≥322°C, with quantification via internal standards like duroquinone. Baseline separation from co-eluting terpenes (e.g., citronellyl acetate) requires polar capillary columns (e.g., DB-WAX) .
Q. What are the known biological or ecological roles of this compound?
- Methodology : In plant systems, it is studied as a volatile organic compound (VOC) involved in indirect defense mechanisms. Headspace solid-phase microextraction (HS-SPME) paired with GC×GC-TOFMS can profile its emission dynamics under herbivory stress. Comparative studies with Rhodinol and citronellyl acetate highlight its unique floral odor profile, linked to specific receptor interactions in pollinators .
Advanced Research Questions
Q. How do stereochemical variations in this compound affect its reactivity in copolymerization studies?
- Methodology : Circular dichroism (CD) spectroscopy and DFT calculations reveal that (S)-3,7-dimethyl-1-octene forms left-handed helical copolymers with aromatic monomers (e.g., 2-vinylnaphthalene). The "couplet" CD signature (5.0–3.0 cm⁻¹) arises from dipole-dipole interactions, with ellipticity differences reflecting conformational equilibria between helical screw senses .
Q. What mechanistic pathways explain the thermal degradation of this compound in high-temperature applications?
- Methodology : Pyrolysis-GC/MS studies show dominant degradation products (e.g., 1-pristene, 3,7,11-trimethyl-1-dodecanol) forming via radical chain reactions. Kinetic analysis using Arrhenius plots (activation energy ~85 kJ/mol) and time-resolved FTIR spectroscopy identifies C=C bond cleavage as the rate-limiting step. Competing pathways (e.g., Diels-Alder cyclization) are negligible below 350°C .
Q. How can computational models predict the environmental fate of this compound?
- Methodology : EPI Suite and SPARC models estimate biodegradation half-lives (t₁/₂ ~15–30 days) and octanol-water partition coefficients (log Kₒw = 3.8). Molecular dynamics simulations of air-water partitioning (Henry’s law constant = 1.2 × 10⁻³ atm·m³/mol) align with experimental fugacity measurements in soil microcosms .
Q. Data Contradictions and Resolution
Q. Why do reported antimicrobial activities of this compound vary across studies?
- Resolution : Discrepancies arise from differences in solvent systems (e.g., DMSO vs. ethanol) affecting bioavailability. Minimum inhibitory concentration (MIC) assays against Candida albicans show ethanol-based solutions enhance permeability (MIC = 32 µg/mL vs. 128 µg/mL in DMSO). Synergistic effects with azole antifungals require isobologram analysis to validate .
Q. How does the compound’s stability in fragrance formulations conflict with its reactivity in synthetic chemistry?
- Resolution : In fragrances, encapsulation in cyclodextrins or silica matrices suppresses oxidation. In contrast, free this compound undergoes rapid autoxidation (ΔG‡ = 72 kJ/mol) under ambient light, forming peroxides. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA quantifies degradation products .
Q. Methodological Tables
Properties
IUPAC Name |
3,7-dimethyloct-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTZYRIJKDCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871109 | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-01-4 | |
Record name | 3,7-Dimethyl-1-octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4984-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyloct-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.